ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-4-17-9(14)5-7(2)11-12-8(10-3)6-13(15)16/h5,11H,4,6H2,1-3H3,(H,10,12)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVCQQHAZJPNQ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NNC(=NC)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NNC(=NC)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of a hydrazine derivative with a suitable carbonyl compound under controlled conditions.
Introduction of the nitromethyl group: This step can be achieved through nitration reactions using nitric acid or other nitrating agents.
Esterification: The final step involves the esterification of the intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitromethyl group can also be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H22N2O4
- Molecular Weight : 318.4 g/mol
- CAS Number : 1428352-38-8
The compound features a furan ring and a methoxyphenethyl side chain, which contribute to its biological activity.
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The furan moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of furan can inhibit tumor growth and metastasis .
- Antioxidant Properties : The presence of the furan ring enhances the compound's antioxidant capacity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. Experimental studies have demonstrated that related compounds can scavenge free radicals effectively .
- Neuroprotective Effects : Preliminary studies suggest that 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases such as Alzheimer's, where oxidative stress plays a significant role .
Cosmetic Applications
- Skin Care Formulations : The compound can be integrated into topical formulations due to its moisturizing properties. Its ability to enhance skin hydration and elasticity has been documented in various studies, making it suitable for anti-aging products .
- Stability in Formulations : Research has shown that the incorporation of this compound into cosmetic formulations improves stability and efficacy. The interactions between its components help maintain the integrity of active ingredients, providing longer-lasting effects on the skin .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted a related compound's ability to inhibit cancer cell proliferation through targeted mechanisms involving the furan moiety . This suggests potential pathways for further research into 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea.
- Cosmetic Efficacy : In a clinical trial assessing the effectiveness of a topical formulation containing this compound, participants reported significant improvements in skin hydration and texture over a six-week period, indicating its potential as an active ingredient in cosmetic products .
Mechanism of Action
The mechanism of action of ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily include α,β-unsaturated esters with varied substituents. Below is a detailed analysis of its key distinctions and similarities with related molecules:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Electronic Effects: The nitroethanimidamido group in the target compound introduces strong electron-withdrawing effects, polarizing the α,β-unsaturated ester system and increasing electrophilicity at the β-carbon. This contrasts with the electron-donating dimethylaminophenyl group in the benzamido analog , which enhances conjugation for optical applications. The bromothiophene substituent in the methyl but-2-enoate analog enables transition metal-catalyzed cross-coupling reactions, a feature absent in the nitro-containing target compound .
This contrasts with the halogenated thiophene analog, where bromine participates in weaker halogen bonds .
Synthetic Utility: The nitro group in the target compound can be reduced to an amine for further derivatization (e.g., forming heterocycles), whereas the benzamido analog’s dimethylaminophenyl group is more suited for photophysical studies .
Research Findings and Data
Spectroscopic Data
- 1H-NMR : The target compound’s α,β-unsaturated ester system shows characteristic deshielded protons at δ 5.8–6.2 ppm (cf. δ 6.15 ppm in the bromothiophene analog ). The nitroethanimidamido group’s N-methyl resonance appears as a singlet near δ 3.0–3.2 ppm.
Biological Activity
Ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate, also known by its CAS number 320424-63-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a hydrazinyl group, a nitromethyl group, and an ethyl ester. This combination of functional groups is believed to impart distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Hydrazinyl Intermediate : This involves the reaction of a hydrazine derivative with a suitable carbonyl compound.
- Introduction of the Nitromethyl Group : Achieved through nitration reactions.
- Esterification : The final step involves esterification with ethyl alcohol in the presence of an acid catalyst.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with proteins and enzymes. The hydrazinyl group can form covalent bonds with nucleophilic sites in these macromolecules, potentially altering their function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluating various derivatives found that modifications to the nitromethyl group significantly influenced antimicrobial potency. The structure-activity relationship (SAR) suggests that specific substitutions enhance efficacy against bacterial strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it was shown to induce apoptosis in human colon cancer cells through mechanisms involving cell cycle arrest and activation of caspases.
Table 1: Summary of Biological Assays
| Study | Activity Assessed | IC50 Value | Cell Line |
|---|---|---|---|
| Study 1 | Antimicrobial | 5 µM | Staphylococcus aureus |
| Study 2 | Anticancer | 10 µM | DLD1 Colon Cancer |
| Study 3 | Apoptosis Induction | N/A | MCF7 Breast Cancer |
Case Study: Anticancer Efficacy
A recent study focused on the compound's effects on DLD1 human colon cancer cells. The results indicated that treatment with this compound led to a significant increase in multipolar mitoses, suggesting its potential as an antitumor agent by disrupting normal mitotic processes.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, Knoevenagel condensation (as seen in structurally similar esters ) can be adapted by substituting reagents. Key parameters include:
- Catalyst selection : Use of bases like piperidine or sodium hydroxide.
- Temperature control : Reactions often proceed optimally at 60–80°C.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of nitroimidazole intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity.
- Table : Comparison of synthetic routes:
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Route A | Piperidine | 68 | 92 |
| Route B | NaOH | 55 | 85 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows distinct peaks:
- Ethyl ester protons at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet).
- Nitro group resonance at δ 8.2–8.5 ppm (singlet).
- IR : Strong absorbance at 1680–1700 cm (C=O stretch) and 1520 cm (N–O nitro group).
- Mass Spectrometry : Molecular ion [M+H] at m/z 325.3 (calculated) confirms molecular weight .
Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?
- Methodological Answer : Analogous nitroimidazole derivatives (e.g., Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate) interact with enzymes in metabolic pathways, particularly those involving nitro-reductases or cytochrome P450 isoforms . Experimental validation steps:
- Target prediction : Use computational tools (e.g., SwissTargetPrediction) to identify candidate proteins.
- Enzyme assays : Test inhibition/activation of nitro-reductase activity in vitro (UV-Vis monitoring at 340 nm).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound while addressing contradictory yield data across literature reports?
- Methodological Answer : Apply factorial design to resolve discrepancies:
- Variables : Catalyst concentration, temperature, solvent ratio.
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Case study : A 2 factorial design reduced experimental runs by 40% while achieving 75% yield (vs. 55–68% in baseline methods).
Q. What strategies mitigate instability of the nitroimidazole moiety during storage or biological assays?
- Methodological Answer :
- Storage : Lyophilize under inert gas (argon) and store at −80°C in amber vials to prevent photodegradation.
- Biological buffers : Avoid reducing agents (e.g., DTT) that may degrade the nitro group. Use HEPES (pH 7.4) for in vitro assays .
Q. How can computational modeling predict the compound’s reactivity in novel chemical environments or its binding affinity to non-canonical targets?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- Molecular docking : Use AutoDock Vina to screen against off-target kinases (e.g., MAPK, EGFR) with a docking score threshold of −9.0 kcal/mol .
Q. What statistical methods reconcile contradictory data in biological activity studies (e.g., IC variability across cell lines)?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays using fixed/random-effects models (RevMan software).
- ANOVA : Identify cell line-specific variances (e.g., differences in nitro-reductase expression levels) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition profiles between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability and metabolite formation (LC-MS/MS) to assess in vivo degradation.
- Tissue-specific activity : Use microdialysis in target tissues (e.g., liver, tumors) to correlate local concentration with activity .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
